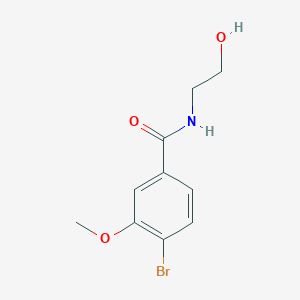

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide

Description

4-Bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is a brominated benzamide derivative featuring a 3-methoxy group and a 2-hydroxyethyl substituent on the amide nitrogen. This compound is synthesized via coupling reactions involving 3-methoxy-4-bromobenzoic acid (or its activated derivative) and 2-aminoethanol, typically using coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base such as triethylamine .

Properties

IUPAC Name |

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-15-9-6-7(2-3-8(9)11)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZFSPXYRUYTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide typically involves the following steps:

Bromination: The starting material, 3-methoxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 4-position.

Amidation: The brominated intermediate is then reacted with 2-aminoethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methoxy-N-(2-hydroxyethyl)benzamide.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 4-bromo-N-(2-carboxyethyl)-3-methoxybenzamide.

Reduction: 3-methoxy-N-(2-hydroxyethyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide has been investigated for its potential pharmacological properties. Studies suggest that it may exhibit:

- Anti-inflammatory Activity : Preliminary research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Its structure suggests possible interactions with cellular targets involved in cancer progression, warranting further investigation into its efficacy as an anticancer agent.

Biological Research

In biological systems, the compound may interact with various proteins and enzymes, influencing their activity. This interaction can provide insights into:

- Biochemical Pathways : Understanding how this compound affects specific pathways can aid in drug development.

- Target Identification : Identifying molecular targets can help elucidate the mechanism of action and therapeutic potential.

Material Science

The compound's unique structure makes it valuable in material science for developing new materials or as a precursor for other industrial chemicals. Its properties may allow for:

- Synthesis of Complex Molecules : As a building block, it can facilitate the creation of more complex organic compounds.

- Functional Materials Development : Its chemical reactivity can be harnessed to create materials with specific properties for applications in electronics or coatings.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of this compound using in vitro models. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study 2: Anticancer Potential

Research focused on the compound's effects on cancer cell lines revealed that it induces apoptosis in certain types of cancer cells. This effect was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares 4-bromo-N-(2-hydroxyethyl)-3-methoxybenzamide with structurally related benzamide derivatives:

Key Observations:

- Polarity and Solubility: The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to analogs with aryl or lipophilic substituents (e.g., benzoxazolyl in ).

- Crystallography: Compounds like N-(2-nitrophenyl)-4-bromo-benzamide exhibit complex crystallographic features (e.g., two molecules per asymmetric unit), suggesting that bulky substituents influence packing .

- Synthetic Yields: The absence of steric hindrance in 4-bromo-N-(2-hydroxyethyl)benzamide (5.28) allows a high yield (93%), whereas more complex derivatives (e.g., benzoxazolyl analogs) may require multi-step syntheses .

Spectroscopic and Functional Group Analysis

- IR Spectroscopy: Benzamide derivatives typically show characteristic peaks for C=O (1650–1680 cm⁻¹), C-O (1250–1300 cm⁻¹), and N-H (3300 cm⁻¹) stretches . The 3-methoxy group in the target compound would introduce additional C-O stretching near 1280 cm⁻¹.

- NMR Spectroscopy: The 2-hydroxyethyl group is expected to produce signals at δ 3.5–3.7 ppm (CH₂OH) and δ 4.0–4.2 ppm (NHCH₂) in ¹H NMR, while the 3-methoxy group would appear as a singlet at δ 3.8–4.0 ppm .

Biological Activity

4-Bromo-N-(2-hydroxyethyl)-3-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H14BrN O3. The synthesis typically involves the reaction of 3-methoxybenzoic acid derivatives with bromoalkylamines in the presence of coupling agents. The hydroxyl group on the ethyl chain is crucial for enhancing solubility and biological interaction.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways crucial for bacterial survival. For instance, benzamide derivatives have shown potential in inhibiting dihydrofolate reductase (DHFR), which is vital for DNA synthesis in bacteria .

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting that this compound could also possess these properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzamide derivatives, providing insights into the efficacy and mechanisms of action.

-

Antibacterial Activity Study :

- A study evaluated various benzamide derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain structural modifications, such as bromination and hydroxylation, enhanced antibacterial potency. The minimum inhibitory concentration (MIC) values were significantly lower for compounds with these modifications compared to their unmodified counterparts .

- Enzyme Inhibition Mechanism :

- Pharmacological Characterization :

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.